molecular formula C7H13N B3350450 1-Azabicyclo[3.2.1]octane CAS No. 279-92-5

1-Azabicyclo[3.2.1]octane

Cat. No. B3350450
CAS RN: 279-92-5
M. Wt: 111.18 g/mol
InChI Key: STHHLVCQSLRQNI-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This core has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of 1-Azabicyclo[3.2.1]octane is C7H13N . Its average mass is 111.185 Da and its monoisotopic mass is 111.104797 Da .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

1-Azabicyclo[3.2.1]octane has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .

Safety And Hazards

The safety data sheet for 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . Research is being directed towards the preparation of this basic structure in a stereoselective manner .

properties

IUPAC Name

1-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-3-5-8(4-1)6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHLVCQSLRQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCN(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597333
Record name 1-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.2.1]octane

CAS RN

279-92-5
Record name 1-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.2.1]octane
Reactant of Route 2
1-Azabicyclo[3.2.1]octane
Reactant of Route 3
1-Azabicyclo[3.2.1]octane
Reactant of Route 4
1-Azabicyclo[3.2.1]octane
Reactant of Route 5
1-Azabicyclo[3.2.1]octane
Reactant of Route 6
1-Azabicyclo[3.2.1]octane

Citations

For This Compound
192
Citations
BS Bhatti, JP Strachan, SR Breining… - The Journal of …, 2008 - ACS Publications
In an attempt to generate nicotinic acetylcholine receptor (nAChR) ligands selective for the α4β2 and α7 subtype receptors we designed and synthesized constrained versions of …
Number of citations: 18 pubs.acs.org
BP Thill, HS Aaron - The Journal of Organic Chemistry, 1968 - ACS Publications
Both epimers of the 1-azabicyclo [3.2. 1] octan-3-,-4-, and-6-ol isomers have been synthesized and their stereo-chemistry has been assigned. The alcohols were obtained by reductions …
Number of citations: 14 pubs.acs.org
SM Bromidge, F Brown, F Cassidy… - Journal of medicinal …, 1997 - ACS Publications
Loss of cholinergic function is believed to be implicated in the cognitive decline associated with senile dementia of the Alzheimer type (SDAT). The disease is characterized by …
Number of citations: 35 pubs.acs.org
EW Della, PA Smith - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
A comparison of the behaviour of the 2-(1,2,5,6-tetrahydro-3-methoxycarbonyl-1-pyridyl)ethyl radical and its quaternary N-methyl derivative shows that the latter is more conducive to …
Number of citations: 9 pubs.rsc.org
BL Fox - 1966 - search.proquest.com
FOX, Bernard Lawrence, 1940- STUDIES IN THE AZABICYCLOOCTANES. The Ohio State University, Ph.D., 1966 Chemistry, organic Univers Page 1 This dissertation has been …
Number of citations: 4 search.proquest.com
M Puriņš, V Kumpiņš, M Skomorokhov, A Mishnev… - Tetrahedron …, 2020 - Elsevier
Dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate is one of the key steps during production of the antihistamine drug Quifenadine (Phencarol). The side products of this process …
Number of citations: 3 www.sciencedirect.com
YJ Wang, ZX Zuo, M Zhang, ZH Feng… - Anesthesia and …, 2017 - ncbi.nlm.nih.gov
BACKGROUND: Both pharmacologic and genetic approaches have been used to study the involvement of the muscarinic acetylcholine system in the regulation of chronic pain. …
Number of citations: 10 www.ncbi.nlm.nih.gov
PH Olesen, P Sauerberg, TG Petersen… - Chirality, 1997 - Wiley Online Library
Methods for the synthesis of each of the four stereoisomers of 6‐(3‐propylthio‐1,2,5‐thiadiazol‐4‐yl)‐1‐azabicyclo[3.2.1]octane (10, 11, 12, and 13) and 3‐(3‐propylthio‐1,2,5‐…
Number of citations: 5 onlinelibrary.wiley.com
FP Bymaster, HE Shannon, K Rasmussen… - European journal of …, 1998 - Elsevier
(5R,6R) 6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) is a potent muscarinic receptor ligand with high affinity for central muscarinic receptors and no or …
Number of citations: 99 www.sciencedirect.com
BA Acker, EJ Jacobsen, BN Rogers, DG Wishka… - Bioorganic & Medicinal …, 2008 - Elsevier
A novel α7 nAChR agonist, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (3a, PHA-709829), has been identified for the potential treatment of cognitive …
Number of citations: 92 www.sciencedirect.com

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